molecular formula C20H17N3O4 B2384846 2-(3-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione CAS No. 863209-34-1

2-(3-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione

Cat. No. B2384846
M. Wt: 363.373
InChI Key: JXCUFIIZXUCXQH-UHFFFAOYSA-N
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Description

“2-(3-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione” is a derivative of isoindoline-1,3-dione . Isoindoline-1,3-dione derivatives have been studied for their biological activities, including analgesic activity .


Synthesis Analysis

A simple method for the synthesis of new derivatives of isoindoline-1,3-dione has been developed, which consists of the interaction of N-arylbenzenecarboximidamides with phthalic anhydride in benzene at reflux .


Molecular Structure Analysis

The structure of the isolated substances was proved using 1H and 13C NMR spectroscopy .


Chemical Reactions Analysis

The reaction of phthalic anhydride and 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide or thiophene-2-carbohydrazide leads to the formation of phthalimide derivatives .

Scientific Research Applications

Non-Steroidal Analgesics

  • Scientific Field : Medicinal Chemistry .
  • Application Summary : This compound has been developed as a non-steroidal analgesic . Non-opioid analgesics are not addictive; however, the strength of their action is significantly lower than opioids .
  • Methods of Application : A simple method for the synthesis of new derivatives of isoindoline-1,3-dione is developed in this study, which consists of the interaction of N -arylbenzenecarboximidamides with phthalic anhydride in benzene at reflux .
  • Results or Outcomes : It was revealed that 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione has a high analgesic activity, 1.6 times higher than the activity of the reference drug metamizole sodium .

Antiviral Activity

  • Scientific Field : Pharmacology .
  • Application Summary : Indole derivatives, including isoindoline-1,3-dione derivatives, have been found to possess antiviral activity .

Antiseizure Activity

  • Scientific Field : Neuropharmacology .
  • Application Summary : Isoindoline-1,3-dione derivatives have been synthesized and evaluated for antiseizure activity .

Anti-Inflammatory Activity

  • Scientific Field : Pharmacology .
  • Application Summary : Indole derivatives, including isoindoline-1,3-dione derivatives, have been found to possess anti-inflammatory activity .

Anticancer Activity

  • Scientific Field : Oncology .
  • Application Summary : Indole derivatives, including isoindoline-1,3-dione derivatives, have been found to possess anticancer activity .

Acetylcholinesterase Inhibitor

  • Scientific Field : Neuropharmacology .
  • Application Summary : Isoindoline-1,3-dione derivatives have been prepared as an inhibitor of acetylcholinesterase .
  • Results or Outcomes : The compound 2-(2-(4-(2-(4-Fluorophenyl)-2-oxoethyl) piperazin-1-yl) ethyl) isoindoline-1,3-dione was found to be active as an acetylcholinesterase inhibitor .

Anti-Inflammatory Activity

  • Scientific Field : Pharmacology .
  • Application Summary : Indole derivatives, including isoindoline-1,3-dione derivatives, have been found to possess anti-inflammatory activity .

Anticancer Activity

  • Scientific Field : Oncology .
  • Application Summary : Indole derivatives, including isoindoline-1,3-dione derivatives, have been found to possess anticancer activity .

Acetylcholinesterase Inhibitor

  • Scientific Field : Neuropharmacology .
  • Application Summary : Isoindoline-1,3-dione derivatives have been prepared as an inhibitor of acetylcholinesterase .
  • Results or Outcomes : The compound 2-(2-(4-(2-(4-Fluorophenyl)-2-oxoethyl) piperazin-1-yl) ethyl) isoindoline-1, 3-dione was found to be active as an acetylcholinesterase inhibitor .

Safety And Hazards

Acute toxicity and biological activity in silico were studied for all of the obtained compounds using the online programs GUSAR and PASS . For 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione and 2-((phenyl(phenylimino)methyl)carbamoyl)benzoic acid, an acute toxicity and biological activity in vivo was studied in laboratory mice. It was shown that the results of in silico and in vivo methods are comparable and indicate the low toxicity of the obtained compounds .

properties

IUPAC Name

2-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4/c1-26-14-10-8-13(9-11-14)18-21-17(27-22-18)7-4-12-23-19(24)15-5-2-3-6-16(15)20(23)25/h2-3,5-6,8-11H,4,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCUFIIZXUCXQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CCCN3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione

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